molecular formula C18H24ClNO2 B1435280 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride CAS No. 63979-54-4

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride

Cat. No. B1435280
CAS RN: 63979-54-4
M. Wt: 321.8 g/mol
InChI Key: VFIZOXNDIWQSLV-UHFFFAOYSA-N
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Description

The compound “2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride” is a derivative of phenethylamine, which is a basic structure for many biologically active compounds and pharmaceuticals . The presence of the methoxy groups (-OCH3) on the phenyl rings suggests that it might have different properties compared to the parent phenethylamine structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a salt, it would likely be solid at room temperature and highly soluble in water. The presence of the aromatic rings and ether groups might also allow for some solubility in organic solvents .

Scientific Research Applications

1. Metabolism and Identification of Metabolites

  • In vivo metabolism and metabolite identification : The in vivo metabolism of phenethylamine derivatives, similar in structure to the queried compound, has been studied in rats. Identified metabolites suggest the presence of two metabolic pathways involving deamination, reduction, oxidation, and acetylation processes (Kanamori et al., 2002).

2. Synthesis and Structural Analysis

  • Synthesis of structurally related compounds : 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride has been synthesized, showcasing the synthetic versatility of compounds with similar structural components. The synthesis involved cyclization, reduction, and acidification, indicating the potential synthetic routes for related compounds (Tan Bin, 2011).
  • Characterization of Schiff base compounds : The structural characterization of Schiff base compounds containing the 2-(4-methoxyphenyl)ethyl component reveals insights into the molecular geometry and hydrogen bonding interactions, highlighting the diverse chemical behaviors of such compounds (Yaeghoobi et al., 2009).

3. Analytical Method Development

  • Development of detection and quantification methods : Advanced chromatographic and mass spectrometric methods have been developed for the detection and quantification of N-benzyl phenethylamine derivatives in human serum, demonstrating the analytical capabilities for monitoring such compounds in biological samples (Poklis et al., 2013).

4. Biological Activities and Applications

  • Antiamoebic activity : Chalcones possessing N-substituted ethanamine, structurally related to the queried compound, have shown significant antiamoebic activity against Entamoeba histolytica, indicating the therapeutic potential of such compounds in treating amoebic infections (Zaidi et al., 2015).
  • Enantioselective metabolism studies : The enantioselective metabolism of compounds similar to 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride has been investigated, revealing significant differences in the formation of selective enantiomers by various cytochrome P450 isoforms, essential for understanding the metabolic fate and activity of such compounds (Hu & Kupfer, 2002).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2.ClH/c1-20-17-7-3-15(4-8-17)11-13-19-14-12-16-5-9-18(21-2)10-6-16;/h3-10,19H,11-14H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFIZOXNDIWQSLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNCCC2=CC=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00981547
Record name 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethanamine hydrochloride

CAS RN

63979-54-4
Record name 2-(4-Methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00981547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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